Hexahydro-1-(2-pyridyl)-2H-azepin-2-one physical properties
Hexahydro-1-(2-pyridyl)-2H-azepin-2-one physical properties
[viewport`iftherenderingenginedoesnotscalethemautomatically, perthe"MaxWidth"requirement.Hexahydro-1-(2-pyridyl)-2H-azepin-2-one:PhysicochemicalProfiling, SyntheticMethodologies, andApplicationsinAdvancedChemicalDesign ###ExecutiveSummaryHexahydro-1-(2-pyridyl)-2H-azepin-2-one(IUPAC:1-(pyridin-2-yl)azepan-2-one;CAS:51263-32-2)isahighlyspecializedheterocyclicbuildingblockbridgingthestructuraldomainsofcyclicamidesandpyridinederivatives[2.2]. By appending a 2-pyridyl moiety to the nitrogen atom of a seven-membered caprolactam ring, researchers generate a molecule with unique bidentate coordination capabilities and an optimized lipophilicity profile. This technical guide provides an in-depth analysis of its physical properties, structural dynamics, and field-proven synthetic protocols, designed for application scientists and drug development professionals.
Quantitative Physicochemical Profiling
Understanding the physical and computational properties of 1-(pyridin-2-yl)azepan-2-one is critical for predicting its behavior in biological systems and catalytic environments. The data below summarizes its core metrics[1].
| Property | Value | Scientific Implication |
| Molecular Formula | C₁₁H₁₄N₂O | Defines the basic stoichiometry and heavy atom count (14). |
| Molecular Weight | 190.24 g/mol | Low molecular weight, ideal for lead-like chemical libraries. |
| Exact Mass | 190.110613 g/mol | Crucial for high-resolution mass spectrometry (HRMS) validation. |
| XLogP3 (Lipophilicity) | 1.3 | Moderate lipophilicity indicates excellent potential for blood-brain barrier (BBB) penetration in neuroactive drug design. |
| Topological Polar Surface Area | 33.2 Ų | Highly favorable for cellular membrane permeability (well below the 90 Ų threshold for BBB crossing). |
| Hydrogen Bond Donors | 0 | The lack of N-H bonds prevents self-association, lowering the melting point compared to unsubstituted caprolactam. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and pyridine nitrogen act as binding sites for target proteins or metal centers. |
| Rotatable Bonds | 1 | High structural rigidity, reducing the entropic penalty upon binding to a receptor or metal. |
Structural and Electronic Dynamics
The core of the molecule is derived from caprolactam (azepan-2-one), a seven-membered cyclic amide globally recognized as the precursor to Nylon-6[2][3]. In its unsubstituted form, the lactam nitrogen is
When substituted with a 2-pyridyl group, the molecule forms a conjugated, cross-ring electronic system. However, steric repulsion between the equatorial protons of the azepanone ring and the ortho-proton of the pyridine ring prevents the molecule from adopting a completely planar conformation. This forced dihedral twist is highly advantageous in coordination chemistry: it allows the molecule to act as a hemilabile bidentate ligand . The pyridine nitrogen acts as a strong, permanent
Fig 1: Hemilabile bidentate coordination pathway of 1-(2-pyridyl)azepan-2-one with metal centers.
Synthetic Methodology: Palladium-Catalyzed C-N Cross-Coupling
Synthesizing N-arylated lactams via traditional nucleophilic aromatic substitution (
Fig 2: Palladium-catalyzed Buchwald-Hartwig amination workflow for N-arylation of caprolactam.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure reproducibility and high-fidelity synthesis.
-
Step 1: Reagent Preparation (Inert Atmosphere) Charge an oven-dried Schlenk flask with caprolactam (1.0 equiv), 2-bromopyridine (1.1 equiv),
(0.02 equiv), Xantphos (0.06 equiv), and (1.5 equiv).-
Causality: Xantphos is selected for its wide bite angle (111°), which forces the palladium intermediate into a geometry that accelerates the reductive elimination step, preventing off-target
-hydride elimination. is utilized because stronger bases (e.g., ) can trigger unwanted base-catalyzed ring-opening hydrolysis of the caprolactam ring[2].
-
-
Step 2: Solvent Addition & Degassing Add anhydrous toluene to the flask. Degas the mixture via three consecutive freeze-pump-thaw cycles and backfill with ultra-pure Argon.
-
Causality: Oxygen must be rigorously excluded. Ambient
will rapidly oxidize the electron-rich phosphine ligand (Xantphos) and deactivate the catalyst, stalling the catalytic cycle at the oxidative addition phase.
-
-
Step 3: Thermal Activation Seal the flask and heat the reaction mixture to 100°C in an oil bath for 12 hours under vigorous magnetic stirring.
-
Causality: Elevated thermal energy is required to overcome the activation energy barrier for the oxidative addition of the electron-deficient 2-bromopyridine to the palladium center.
-
-
Step 4: Self-Validating Quality Control (Reaction Monitoring) At the 10-hour mark, extract a 10 µL aliquot via a degassed syringe. Quench in EtOAc/H₂O, and analyze the organic layer via TLC (Hexanes:EtOAc 1:1) and LC-MS.
-
Validation: The complete disappearance of the 2-bromopyridine starting material and the emergence of a dominant peak with an
of 191.1 confirms successful C-N bond formation. If starting material persists without product formation, catalyst deactivation has occurred, indicating a breach in the inert atmosphere.
-
-
Step 5: Isolation & Purification Cool the mixture to room temperature. Filter the suspension through a tightly packed Celite pad to remove the palladium black and inorganic cesium salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution) to yield the pure 1-(pyridin-2-yl)azepan-2-one.
Applications in Drug Development
In pharmaceutical chemistry, substituting the N-H proton of a lactam with a pyridine ring fundamentally alters the molecule's pharmacokinetic profile. Unsubstituted caprolactam is mildly toxic and highly water-soluble[2][3]. By masking the hydrogen bond donor, 1-(pyridin-2-yl)azepan-2-one achieves an XLogP3 of 1.3[1]. This specific lipophilicity range is highly prized in neuropharmacology, as it closely mimics the physicochemical properties required for central nervous system (CNS) active compounds, allowing the molecule to serve as a structurally rigid, BBB-permeant scaffold for novel anxiolytics or cognitive enhancers.
References
-
PubChem: Caprolactam (CID 7768) . National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem: 1-(Pyridin-2-yl)azepan-2-one (CID 72795) . National Center for Biotechnology Information. Retrieved from:[Link]
-
Wikipedia: Caprolactam . Wikimedia Foundation. Retrieved from:[Link]
-
BIOFOUNT: 51263-32-2 | 1-(pyridin-2-yl)azepan-2-one . Bio-Fount Chemical Database. Retrieved from:[Link]
